molecular formula C13H18O3 B145320 2-hydroxy-1-(4-hydroxyphenyl)-5-methylhexan-3-one CAS No. 132992-54-2

2-hydroxy-1-(4-hydroxyphenyl)-5-methylhexan-3-one

Cat. No.: B145320
CAS No.: 132992-54-2
M. Wt: 222.28 g/mol
InChI Key: IHPFAGHGAJFPOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-1-(4-hydroxyphenyl)-5-methylhexan-3-one is an organic compound with a complex structure that includes both hydroxyl and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-1-(4-hydroxyphenyl)-5-methylhexan-3-one can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with 5-methyl-3-hexanone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-1-(4-hydroxyphenyl)-5-methylhexan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while reduction of the ketone group can produce secondary alcohols.

Scientific Research Applications

2-hydroxy-1-(4-hydroxyphenyl)-5-methylhexan-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 2-hydroxy-1-(4-hydroxyphenyl)-5-methylhexan-3-one involves its interaction with various molecular targets. The hydroxyl and ketone groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone
  • 4-Hydroxy-2-quinolones
  • 2-Hydroxy-1,4-naphthoquinone

Uniqueness

2-hydroxy-1-(4-hydroxyphenyl)-5-methylhexan-3-one is unique due to its specific combination of functional groups and its structural configuration. This uniqueness allows it to participate in a wide range of chemical reactions and to interact with various biological targets in ways that similar compounds may not.

Properties

IUPAC Name

2-hydroxy-1-(4-hydroxyphenyl)-5-methylhexan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-9(2)7-12(15)13(16)8-10-3-5-11(14)6-4-10/h3-6,9,13-14,16H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPFAGHGAJFPOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C(CC1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10927890
Record name 2-Hydroxy-1-(4-hydroxyphenyl)-5-methylhexan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132992-54-2
Record name Hydroxysattabacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132992542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-1-(4-hydroxyphenyl)-5-methylhexan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxy-1-(4-hydroxyphenyl)-5-methylhexan-3-one
Reactant of Route 2
2-hydroxy-1-(4-hydroxyphenyl)-5-methylhexan-3-one
Reactant of Route 3
Reactant of Route 3
2-hydroxy-1-(4-hydroxyphenyl)-5-methylhexan-3-one
Reactant of Route 4
2-hydroxy-1-(4-hydroxyphenyl)-5-methylhexan-3-one
Reactant of Route 5
2-hydroxy-1-(4-hydroxyphenyl)-5-methylhexan-3-one
Reactant of Route 6
2-hydroxy-1-(4-hydroxyphenyl)-5-methylhexan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.